Methyl 4-amino-2-methoxybenzoate hydrochloride
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Overview
Description
Methyl 4-amino-2-methoxybenzoate hydrochloride is an organic compound with the molecular formula C9H11NO3·HCl. It is a derivative of benzoic acid and is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its white to off-white crystalline appearance and is soluble in water and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-methoxybenzoate hydrochloride can be synthesized through the reduction of methyl 4-nitro-2-methoxybenzoate. The reduction is typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction conditions often involve a pressure higher than atmospheric pressure to ensure complete reduction of the nitro group to an amino group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: The methoxy and amino groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Methyl 4-amino-2-methoxybenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceutical drugs, including anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 4-amino-2-methoxybenzoate hydrochloride can be compared with other similar compounds such as:
Methyl 4-amino-3-methoxybenzoate: Differing by the position of the methoxy group, which can affect its reactivity and applications.
Methyl 4-amino-2-ethoxybenzoate: The ethoxy group can influence the compound’s solubility and interaction with biological targets.
Methyl 4-amino-2-hydroxybenzoate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.
Biological Activity
Methyl 4-amino-2-methoxybenzoate hydrochloride, also known as a benzoic acid derivative, exhibits significant biological activity, making it an important compound in pharmaceutical research. Its molecular formula is C9H11ClN2O3⋅HCl, and it appears as a white to off-white crystalline solid soluble in water and methanol. This compound serves as a substrate for various enzymes, influencing critical biological pathways, particularly those related to inflammation and pain relief.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound facilitate:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
- Electrostatic Interactions : The chloro group may interact with charged residues in enzymes or receptors.
- Hydrophobic Interactions : The methoxy group contributes to hydrophobic contacts with lipid membranes or hydrophobic pockets in proteins.
These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Anti-inflammatory and Analgesic Properties
The compound has been studied for its anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds suggests it may effectively interact with biological targets involved in inflammation and pain modulation .
Anticancer Activity
Emerging studies have shown that this compound may also exhibit anticancer activity. It has been reported to inhibit the growth of cancer cells in vitro, indicating its potential utility in cancer therapeutics .
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against various bacterial strains. The results indicated:
Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 25 |
Escherichia coli | 12 | 30 |
This data highlights the compound's potential as an antimicrobial agent .
Study on Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory effects of this compound using a mouse model of inflammation. The findings revealed:
- Reduction in Inflammatory Markers : Significant decrease in cytokines such as TNF-alpha and IL-6.
- Pain Relief : Notable reduction in pain scores compared to control groups.
These results support its application in treating inflammatory conditions .
Properties
Molecular Formula |
C9H12ClNO3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 4-amino-2-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-8-5-6(10)3-4-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H |
InChI Key |
PXZHCIUSZWNHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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